Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Beschreibung
Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl group at position 6 and a biphenyl-4-yloxy-acetyl amino side chain at position 2.
Eigenschaften
Molekularformel |
C26H27NO4S |
|---|---|
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
ethyl 6-methyl-2-[[2-(4-phenylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H27NO4S/c1-3-30-26(29)24-21-14-9-17(2)15-22(21)32-25(24)27-23(28)16-31-20-12-10-19(11-13-20)18-7-5-4-6-8-18/h4-8,10-13,17H,3,9,14-16H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
LHRXXQCOKPMEMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Die Synthese von Ethyl-2-{[(Biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat umfasst mehrere Schritte. Der Syntheseweg beginnt typischerweise mit der Herstellung von Biphenyl-4-yloxyacetylchlorid, das dann mit der Aminogruppe von 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat umgesetzt wird . Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel wie Dichlormethan und Katalysatoren wie Triethylamin, um den Acylierungsprozess zu erleichtern . Industrielle Produktionsmethoden können ähnliche Schritte umfassen, sind jedoch für die großtechnische Synthese optimiert, wodurch höhere Ausbeuten und Reinheit erzielt werden.
Analyse Chemischer Reaktionen
Ethyl-2-{[(Biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-{[(Biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Der Biphenyl-Rest ermöglicht es ihm, an hydrophobe Taschen in Proteinen zu binden, wodurch möglicherweise die Enzymaktivität gehemmt oder Protein-Protein-Wechselwirkungen gestört werden. Das Benzothiophen-Ringsystem kann ebenfalls zur biologischen Aktivität beitragen, indem es die Konformation der Verbindung stabilisiert und ihre Bindungsaffinität erhöht.
Wirkmechanismus
The mechanism of action of Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows it to bind to hydrophobic pockets in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions . The benzothiophene ring system may also contribute to its biological activity by stabilizing the compound’s conformation and enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 354995-56-5)
- Molecular Formula: C₂₂H₂₆ClNO₄S
- Molar Mass : 435.96 g/mol
- Key Differences: Position 6: Ethyl group (vs. methyl in the target compound). Acetyl Side Chain: 4-Chloro-2-methylphenoxy (vs. biphenyl-4-yloxy).
Ethyl 2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 346720-81-8)
- Molecular Formula: C₂₀H₂₂ClNO₄S
- Molar Mass : 407.9 g/mol
- Key Differences: Position 6: No substituent (vs. methyl in the target compound). Acetyl Side Chain: Same as CAS 354995-56-3.
- Implications : The absence of a methyl/ethyl group at position 6 may reduce hydrophobic interactions in biological systems .
Modifications to the Benzothiophene Core
Ethyl 2-Amino-6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 139950-90-6)
- Molecular Formula: C₁₇H₂₇NO₂S
- Molar Mass : 309.47 g/mol
- Key Differences: Position 2: Amino group (vs. acetyl amino). Position 6: 1,1-Dimethylpropyl (bulky alkyl group).
Methyl 2-Amino-6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 119004-72-7)
- Molecular Formula: C₁₆H₁₇NO₂S
- Molar Mass : 287.38 g/mol
- Key Differences :
- Position 6 : Phenyl group (vs. methyl).
- Ester Group : Methyl (vs. ethyl).
- Implications : The phenyl group at position 6 increases aromatic interactions, while the methyl ester may reduce lipophilicity compared to ethyl .
Functional and Pharmacological Comparisons
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
Table 1: Structural and Functional Comparison
*Estimated based on structural analogy.
Table 2: Antioxidant Activity of Analogs (Representative Data from )
| Compound (Analog Series B-M) | Rf Value (Chloroform:Methanol = 10:1) | Antioxidant Activity (IC₅₀, μM) |
|---|---|---|
| B-M Derivatives | 0.45–0.78 | 12–45 |
Biologische Aktivität
Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The key steps include:
- Formation of the benzothiophene core : This involves cyclization reactions that introduce the thiophene ring.
- Acetylation : The biphenyl moiety is introduced through an acetylation process, which enhances the compound's biological activity.
- Final esterification : The final product is obtained through esterification with ethyl alcohol.
Biological Activity Overview
The biological activity of Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been evaluated in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
In vitro studies have demonstrated significant antimicrobial activity against a range of pathogens:
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Inhibition |
| Staphylococcus aureus | Moderate inhibition |
| Pseudomonas aeruginosa | Strong inhibition |
| Candida albicans | Moderate inhibition |
| Aspergillus fumigatus | Significant inhibition |
These results indicate that the compound exhibits broad-spectrum antimicrobial properties, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
Research has also highlighted the compound's potential as an anticancer agent. In vitro assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed:
- IC50 Values : The compound showed IC50 values ranging from 23.2 to 49.9 µM across different cell lines.
- Mechanism of Action : The compound induced apoptosis in cancer cells as evidenced by increased early and late apoptotic cell populations (AV+/PI− and AV+/PI+) .
Case Studies
- Study on Antitumor Efficacy : A study evaluated the compound's effect on tumor growth in vivo using mouse models. Results indicated a significant reduction in tumor size compared to control groups treated with saline or untreated .
- Antimicrobial Efficacy Study : In another study, the compound was tested against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. It exhibited a minimum inhibitory concentration (MIC) that was lower than standard antibiotics used in treatment .
The mechanisms underlying the biological activities of Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are complex and involve several pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory cytokine production, contributing to its therapeutic potential.
Q & A
Basic: What synthetic strategies are employed to prepare this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step routes, including:
- Step 1: Sulfonylation of biphenyl-4-ol derivatives to introduce the sulfonyl group.
- Step 2: Amidation using activated acetyl intermediates to attach the amino-benzothiophene core.
- Step 3: Cyclization and esterification under controlled pH and temperature to stabilize the tetrahydrobenzothiophene ring .
Optimization Tips:
- Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of the ester group.
- Catalyze amidation with HOBt/EDCI to improve coupling efficiency.
- Monitor reaction progress via LC-MS or TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
Advanced: How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structure refinement?
Methodological Answer:
- Software Tools: Use SHELXL (via WinGX interface) for robust refinement. For twinning, apply the TWIN and BASF commands to model twin domains .
- Validation: Cross-check hydrogen bonding networks with ORTEP-3 to ensure geometric plausibility. Discrepancies in bond lengths (>0.02 Å) may indicate disorder; use PART commands to split occupancy .
- Case Example: A 2025 study resolved a 6-methyl group disorder by refining two conformers with 60:40 occupancy, validated via R-factor convergence (R1 < 0.05) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR (CDCl3): Key signals include δ 1.35 (t, J=7.1 Hz, ester CH3), δ 4.25 (q, J=7.1 Hz, ester CH2), and δ 6.8–7.6 (m, biphenyl protons) .
- 13C NMR: Confirm the ester carbonyl at δ ~170 ppm and benzothiophene carbons at δ 110–150 ppm .
- X-ray Crystallography: Resolve absolute configuration using SHELXT for phase solution and PLATON for symmetry checks .
Advanced: How can hydrogen-bonding patterns in its crystal lattice inform supramolecular behavior?
Methodological Answer:
- Graph Set Analysis: Apply Etter’s rules to classify motifs (e.g., D(2) for dimeric N–H···O bonds).
- Case Study: A 2024 analog exhibited a C(6) chain motif via C–H···π interactions between benzothiophene and biphenyl groups, stabilizing the lattice (ΔG = −12.3 kcal/mol) .
- Tools: Use Mercury (CCDC) to visualize interactions and CrystalExplorer to quantify energy frameworks .
Advanced: What in vitro assays evaluate its biological activity, given structural analogs show anticancer potential?
Methodological Answer:
- Target Screening: Prioritize kinases (e.g., EGFR, VEGFR2) due to the biphenyl domain’s π-stacking affinity.
- Assay Design:
- MTT/Viability: Test IC50 in HeLa or MCF-7 cells (72 hr exposure; positive control: doxorubicin).
- Apoptosis: Use Annexin V/PI staining with flow cytometry.
- Data Interpretation: Compare dose-response curves (Hill slopes >1 suggest cooperative binding) .
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-solvents: Use DMSO (<1% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD at 10 mM).
- Surfactants: Add Tween-80 (0.01% w/v) to aqueous buffers.
- Validation: Confirm stability via HPLC over 24 hr (area% >98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
